Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate
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Overview
Description
Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and provides high yields of the desired triazole product under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as solvent choice, temperature, and catalyst concentration. The use of acetonitrile as a solvent and copper(I) iodide as a catalyst has been shown to be effective . The reaction mixture is typically stirred at room temperature for several hours, followed by purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolinediones.
Reduction: The compound can be reduced to form dihydrotriazoles.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Triazolinediones
Reduction: Dihydrotriazoles
Substitution: Carboxylic acids
Scientific Research Applications
Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced inflammation . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that includes a triazole structure.
Uniqueness
Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate is unique due to its combination of a triazole ring with an ester group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
917910-99-7 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 3-[4-(2H-triazol-4-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)7-4-9-2-5-10(6-3-9)11-8-13-15-14-11/h2-8H,1H3,(H,13,14,15) |
InChI Key |
FYCNFPDGOVQROS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C2=NNN=C2 |
Origin of Product |
United States |
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